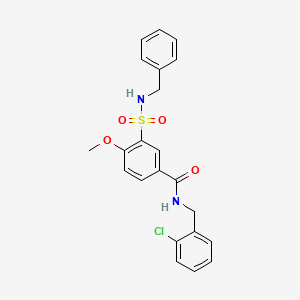
N-(2H-1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-3-(benzylsulfamoyl)-4-methoxybenzamide (hereafter referred to as BNIPQ) is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BNIPQ is a sulfonamide-based inhibitor that selectively targets the carbonic anhydrase IX (CA IX) enzyme, which is overexpressed in many types of cancer cells.
Mecanismo De Acción
The mechanism of action of BNIPQ involves the inhibition of CA IX enzyme activity. CA IX is a transmembrane protein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The overexpression of CA IX in cancer cells is associated with a decrease in extracellular pH, which promotes tumor growth and metastasis. BNIPQ selectively targets CA IX and inhibits its activity, leading to a decrease in extracellular pH and inhibition of tumor growth.
Biochemical and Physiological Effects:
BNIPQ has been shown to have a selective inhibitory effect on CA IX enzyme activity, with no significant effect on other carbonic anhydrase isoforms. In addition to its anti-cancer effects, BNIPQ has also been shown to have potential applications in the treatment of osteoporosis, glaucoma, and Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of BNIPQ in these fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BNIPQ is its selective inhibitory effect on CA IX enzyme activity, which makes it a potential candidate for cancer treatment. However, one of the limitations of BNIPQ is its low solubility in water, which may affect its bioavailability and limit its use in certain applications. In addition, further studies are needed to fully understand the long-term effects and potential side effects of BNIPQ.
Direcciones Futuras
There are several future directions for the research on BNIPQ. One direction is to investigate the potential applications of BNIPQ in other fields such as osteoporosis, glaucoma, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for BNIPQ with higher yields and better solubility. Further studies are also needed to fully understand the biochemical and physiological effects of BNIPQ and its potential side effects.
Métodos De Síntesis
The synthesis method of BNIPQ involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2H-1,3-benzodioxol-5-yl)-3-aminobenzenesulfonamide in the presence of triethylamine to obtain BNIPQ. The yield of the synthesis method is reported to be 70-80%.
Aplicaciones Científicas De Investigación
BNIPQ has been extensively studied for its potential applications in cancer treatment. The overexpression of CA IX in cancer cells is associated with tumor growth, metastasis, and poor prognosis. BNIPQ has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. In addition to cancer treatment, BNIPQ has also been investigated for its potential applications in other fields such as osteoporosis, glaucoma, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-11-17(22(26)24-15-18-9-5-6-10-19(18)23)13-21(20)30(27,28)25-14-16-7-3-2-4-8-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLIEEXMCPPXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
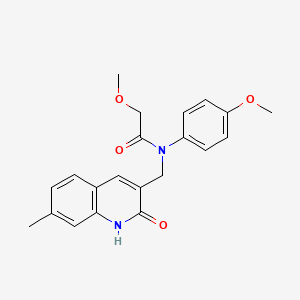
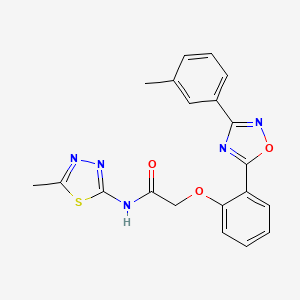
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
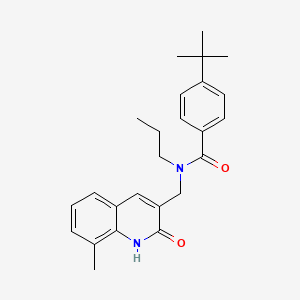

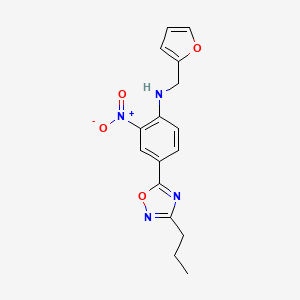
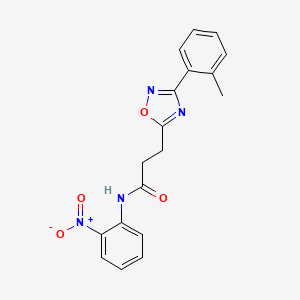
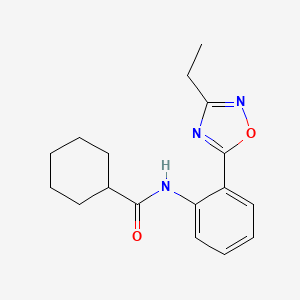



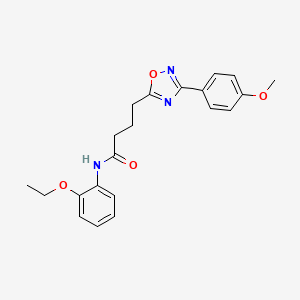
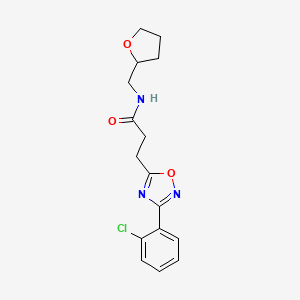
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
